![molecular formula C19H15Br2N5O3 B2530375 5-bromo-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 921888-74-6](/img/structure/B2530375.png)
5-bromo-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-bromo-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide" is a heterocyclic molecule that appears to be a derivative of furan carboxamide with potential biological activity. The presence of bromine atoms suggests that it could be used in further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, which are commonly employed in the synthesis of various biologically active compounds .
Synthesis Analysis
The synthesis of related furan carboxamide derivatives typically involves the reaction of furan-2-carbonyl chloride with an amine, followed by a palladium-catalyzed cross-coupling reaction. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized with excellent yields using 4-bromoaniline and furan-2-carbonyl chloride in the presence of triethylamine,
科学的研究の応用
Synthesis and Biological Evaluation
Compounds with a pyrazolopyrimidine core have been synthesized for their potential as anticancer and anti-inflammatory agents. For instance, a study by Rahmouni et al. (2016) introduced a series of novel pyrazolopyrimidines derivatives evaluated for their cytotoxic activities against cancer cell lines and their ability to inhibit the 5-lipoxygenase enzyme, an important target in inflammatory diseases (Rahmouni et al., 2016). Another research focused on synthesizing and characterizing compounds for enhanced enzymatic activity, demonstrating the versatility of pyrazolopyrimidine derivatives in biochemical applications (Abd et al., 2008).
Anticancer Properties
Several studies have identified pyrazolopyrimidine derivatives as promising anticancer agents. For example, the synthesis of new polyheterocyclic systems derived from pyrazolopyrimidine precursors showed potential antibacterial properties, indicating their utility in developing new cancer therapies (Abdel‐Latif et al., 2019). This is supported by another study that synthesized heterocyclic compounds with anti-avian influenza virus (H5N1) activity, highlighting the broad spectrum of biological activities these compounds can exhibit (Flefel et al., 2012).
Antimicrobial and Enzyme Inhibitory Activities
Pyrazolopyrimidine derivatives have also shown significant antimicrobial activities. For instance, a class of these compounds was found to have potent effects on increasing the reactivity of cellobiase, an enzyme relevant in various biochemical applications, indicating their potential as enzyme modulators (Ergun et al., 2014). Furthermore, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines synthesized for antiprotozoal activities showed strong DNA affinities, suggesting their use in targeting specific biological pathways (Ismail et al., 2004).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-bromo-N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Br2N5O3/c20-13-3-1-12(2-4-13)10-25-11-23-17-14(19(25)28)9-24-26(17)8-7-22-18(27)15-5-6-16(21)29-15/h1-6,9,11H,7-8,10H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVSUNUXIIJPHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Br2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。